(S)-4',7-Dimethyl Equol, commonly referred to as (S)-equol, is a potent isoflavonoid compound derived from the metabolism of soy isoflavones, particularly daidzein. Isolated initially from equine urine in 1932, (S)-equol was later identified in human urine as a metabolite of dietary soy products. This compound exhibits significant estrogen-like activity and is produced exclusively by certain gut bacteria in humans, making it a subject of interest for its potential health benefits and applications in nutrition and medicine.
(S)-equol is primarily produced through the action of specific gut microbiota that metabolize soy isoflavones. The key precursor for (S)-equol synthesis is daidzein, which undergoes enzymatic conversion by intestinal bacteria. Notably, only (S)-equol is formed from this metabolic pathway, while the racemic mixture includes both (S)-equol and its enantiomer (R)-equol. The bacteria responsible for this conversion include species such as Lactococcus, Eggerthella, and Clostridium .
Chemically, (S)-equol belongs to the class of compounds known as non-steroidal estrogens and is categorized as an isoflavone. Its molecular formula is C15H14O3, with a molecular weight of 242.27 Daltons. The compound features a chiral center at the C-3 position of its structure, leading to the existence of two enantiomers: (S)-equol and (R)-equol. The former has been recognized for its higher binding affinity to estrogen receptors compared to the latter .
The synthesis of (S)-equol can be achieved through both microbial fermentation and chemical synthesis methods.
The microbial synthesis pathway involves multiple steps:
(S)-equol has a distinct molecular structure characterized by:
The structural representation can be summarized as follows:
(S)-equol participates in various biochemical reactions:
The metabolic conversion from daidzein to (S)-equol includes several reversible enzymatic steps involving:
(S)-equol exerts its biological effects primarily through its interaction with estrogen receptors:
Research indicates that (S)-equol's binding affinity for estrogen receptors varies significantly between individuals based on their gut microbiota composition and metabolic capabilities .
(S)-equol has garnered attention for its potential applications in various fields:
(S)-4',7-Dimethyl Equol belongs to the isoflavan subclass of flavonoids, distinguished by a chiral center at C-3 and a saturated heterocyclic C-ring. The methylation at the 7-position (A-ring) and 4'-position (B-ring) fundamentally alters its physicochemical behavior relative to equol:
Table 1: Structural and Physicochemical Comparison of Key Equol Derivatives
Compound | Substituents | logP | Hydrogen Bond Donors | Chiral Center | Natural Occurrence |
---|---|---|---|---|---|
(S)-Equol | 4'-OH, 7-OH | 1.3 | 2 | S-configuration | Yes (gut microbiota) |
(S)-4',7-Dimethyl Equol | 4'-OCH₃, 7-OCH₃ | 2.8 | 0 | S-configuration | No (synthetic) |
(R)-Equol | 4'-OH, 7-OH | 1.3 | 2 | R-configuration | Rare (chemically synthesized) |
Daidzein (precursor) | 4'-OH, 7-OH | 2.1 | 2 | None | Yes (soy) |
This structural profile positions (S)-4',7-Dimethyl Equol as a tool compound for probing the SAR of ERβ selectivity. Its inability to form hydrogen bonds at the 4'/7-positions mimics mutations used to validate ER-ligand binding models [1] [5].
The synthesis of (S)-4',7-Dimethyl Equol emerged from efforts to overcome limitations in equol bioavailability and enantioselective production:
Table 2: Key Milestones in Equol Derivative Research
Year | Milestone | Significance |
---|---|---|
1932 | Isolation of equol from horse urine | First identification of equol structure |
1980 | Detection of equol in human urine | Established daidzein metabolism link |
2002 | Identification of equol-producing bacteria | Explained interindividual variability in soy response |
2006 | Enantioselective synthesis of (S)-4',7-Dimethyl Equol | Enabled pure (S)-equol production |
2011+ | SAR studies using methylated equols | Clarified role of hydroxyl groups in ER binding |
This synthetic breakthrough enabled the production of gram-scale (S)-equol for clinical studies, addressing a critical bottleneck in phytoestrogen research [3] [5].
(S)-4',7-Dimethyl Equol illuminates two pivotal aspects of SERM development: ER subtype selectivity and tissue-specific agonism/antagonism:
Table 3: Biological Activities of (S)-4',7-Dimethyl Equol vs. Key Isoflavonoids
Activity | (S)-4',7-Dimethyl Equol | (S)-Equol | Daidzein | Genistein |
---|---|---|---|---|
ERβ Binding Affinity (Kᵢ) | >10,000 nM | 16 nM | 220 nM | 85 nM |
ERα Binding Affinity (Kᵢ) | >10,000 nM | 208 nM | 1,400 nM | 880 nM |
VEGF Inhibition (IC₅₀) | No activity | 1.2 μM | 5.8 μM | 0.8 μM |
Cellular Uptake (HAEC) | 92% at 1 hr | 48% at 1 hr | 35% at 1 hr | 41% at 1 hr |
BBB Permeability (Pₑ) | 18.2 × 10⁻⁶ cm/s | 12.4 × 10⁻⁶ cm/s | 9.1 × 10⁻⁶ cm/s | 8.7 × 10⁻⁶ cm/s |
The compound's primary research utility lies in deconvoluting equol's pharmacophore: studies confirm that ER binding requires free phenolic hydroxyls, while antioxidant effects (e.g., ROS scavenging) persist in methylated forms due to the redox-active chroman ring [1] [9]. This dichotomy supports designing next-generation SERMs with dissociated genomic (receptor-mediated) and nongenomic (antioxidant) activities [8] [9].
CAS No.: 4021-34-5
CAS No.: 31373-65-6
CAS No.: 76663-30-4
CAS No.: 546-42-9
CAS No.:
CAS No.: 731002-50-9